molecular formula C12H16N2O2 B14874466 6-(Cyclohexylmethyl)pyrimidine-4-carboxylic acid

6-(Cyclohexylmethyl)pyrimidine-4-carboxylic acid

Cat. No.: B14874466
M. Wt: 220.27 g/mol
InChI Key: RSIHUHZAZBYDCS-UHFFFAOYSA-N
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Description

6-(Cyclohexylmethyl)pyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclohexylmethyl group at the 6-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyclohexylmethyl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclohexylmethylamine with a suitable pyrimidine derivative, followed by carboxylation at the 4-position. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium or copper complexes to facilitate the cyclization and carboxylation processes.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(Cyclohexylmethyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

6-(Cyclohexylmethyl)pyrimidine-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 6-(Cyclohexylmethyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Pyrimidine-4-carboxylic acid: Lacks the cyclohexylmethyl group, making it less hydrophobic and potentially less bioactive.

    Cyclohexylmethylamine: Lacks the pyrimidine ring, limiting its applications in heterocyclic chemistry.

    Pyrrolidine-2-carboxylic acid: Contains a different heterocyclic ring structure, leading to different chemical and biological properties.

Uniqueness: 6-(Cyclohexylmethyl)pyrimidine-4-carboxylic acid is unique due to the combination of the cyclohexylmethyl group and the pyrimidine ring, which imparts specific chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

6-(cyclohexylmethyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C12H16N2O2/c15-12(16)11-7-10(13-8-14-11)6-9-4-2-1-3-5-9/h7-9H,1-6H2,(H,15,16)

InChI Key

RSIHUHZAZBYDCS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2=CC(=NC=N2)C(=O)O

Origin of Product

United States

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